molecular formula C9H11N5O2 B3006143 4-(6-amino-9H-purin-9-yl)butanoic acid CAS No. 33147-28-3

4-(6-amino-9H-purin-9-yl)butanoic acid

Cat. No.: B3006143
CAS No.: 33147-28-3
M. Wt: 221.22
InChI Key: RODVBUCLVBTCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(6-amino-9H-purin-9-yl)butanoic acid” is a compound with the molecular formula C9H11N5O2 . It is also known by other names such as "(2S)-2-(D-Alanylamino)-4-(6-amino-9H-purin-9-yl)butanoic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a purine ring attached to a butanoic acid group . The purine ring contains two nitrogen atoms, which can participate in hydrogen bonding, making this compound potentially reactive .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.22 . Other physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Cross-Coupling Reactions

    The synthesis of enantiomerically pure 4-(purin-6-yl)phenylalanines, a type of stable amino acid-purine conjugates, has been achieved through palladium-catalyzed cross-coupling reactions. This method shows efficiency and stereoselectivity in the synthesis process (Čapek, Pohl, & Hocek, 2005).

  • Synthesis of Amino Acid-Purine Conjugates

    Amino acid-purine conjugates, including those related to 4-(6-amino-9H-purin-9-yl)butanoic acid, have been synthesized through efficient and facile methods, showing the potential for a range of applications in biochemical and pharmaceutical research (Čapek, Pohl, & Hocek, 2004).

Biological Interactions and Applications

  • Interaction with Human Serum Albumin (HSA)

    The interaction between variants of this compound and HSA has been investigated using fluorescence spectroscopy. This study provides insights into the binding mechanism, suggesting hydrophobic forces play a vital role (Cui et al., 2010).

  • Immunomodulatory Potency

    Research has demonstrated the immunostimulatory and immunomodulatory potential of 2-Amino-3-(purin-9-yl)propanoic acid derivatives, highlighting their significance in enhancing chemokine secretion and NO biosynthesis (Doláková et al., 2005).

Advanced Research and Development

  • Structural and Vibrational Studies

    Advanced structural and vibrational studies, including molecular docking, have been conducted on similar compounds, providing valuable insights into their properties and potential applications in various fields, such as material science and pharmacology (Vanasundari et al., 2018).

  • Antimycobacterial Potential

    Studies on N-(purin-6-yl)dipeptides, which are closely related to this compound, have shown promise in the search for novel antimycobacterial agents, suggesting their potential application in treating infectious diseases (Musiyak et al., 2021).

Safety and Hazards

The safety and hazards associated with “4-(6-amino-9H-purin-9-yl)butanoic acid” are not detailed in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

4-(6-aminopurin-9-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h4-5H,1-3H2,(H,15,16)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODVBUCLVBTCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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